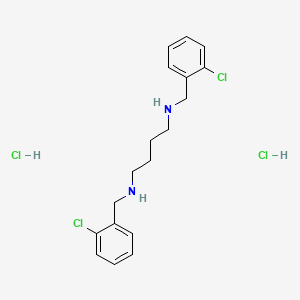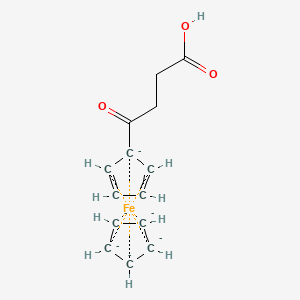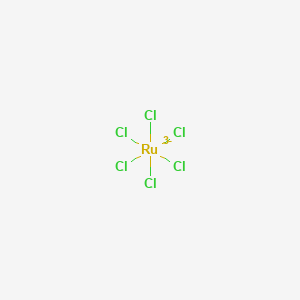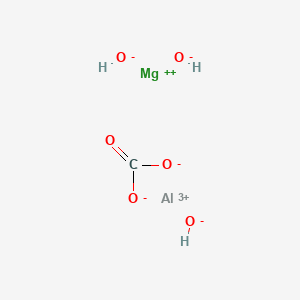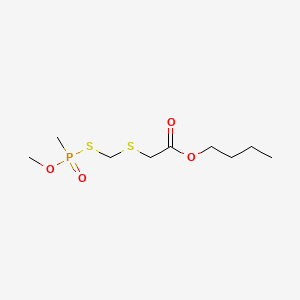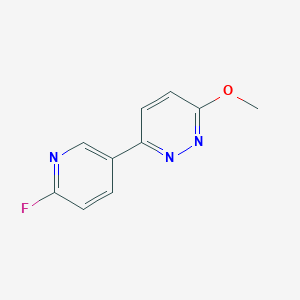
3-(6-Fluoro-3-pyridyl)-6-methoxy-pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Fluoro-3-pyridyl)-6-methoxy-pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a fluoro-pyridyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-3-pyridyl)-6-methoxy-pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluoro-Pyridyl Group: The fluoro-pyridyl group can be introduced through a nucleophilic substitution reaction using a fluoro-pyridine derivative.
Methoxylation: The methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Fluoro-3-pyridyl)-6-methoxy-pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Applications De Recherche Scientifique
3-(6-Fluoro-3-pyridyl)-6-methoxy-pyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor antagonists.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 3-(6-Fluoro-3-pyridyl)-6-methoxy-pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-pyridyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the methoxy group can modulate the compound’s electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6-Fluoro-3-pyridyl)-pyridazine
- 3-(6-Fluoro-3-pyridyl)-6-hydroxy-pyridazine
- 3-(6-Fluoro-3-pyridyl)-6-ethoxy-pyridazine
Uniqueness
3-(6-Fluoro-3-pyridyl)-6-methoxy-pyridazine is unique due to the presence of both a fluoro-pyridyl group and a methoxy group, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various scientific applications.
Propriétés
Numéro CAS |
1015481-15-8 |
|---|---|
Formule moléculaire |
C10H8FN3O |
Poids moléculaire |
205.19 g/mol |
Nom IUPAC |
3-(6-fluoropyridin-3-yl)-6-methoxypyridazine |
InChI |
InChI=1S/C10H8FN3O/c1-15-10-5-3-8(13-14-10)7-2-4-9(11)12-6-7/h2-6H,1H3 |
Clé InChI |
ATOGCPJGCSWANG-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN=C(C=C1)C2=CN=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



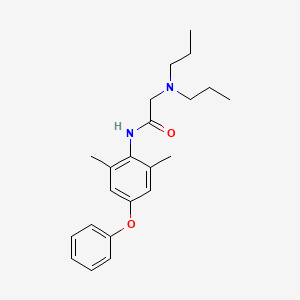
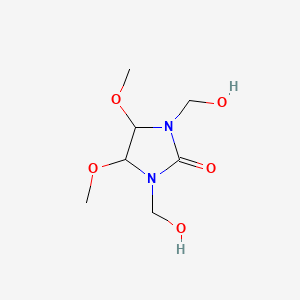
![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)

![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)
